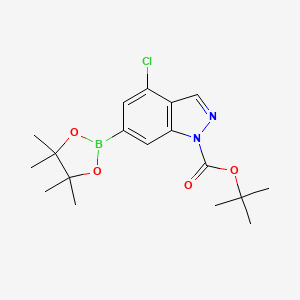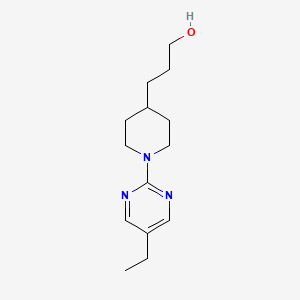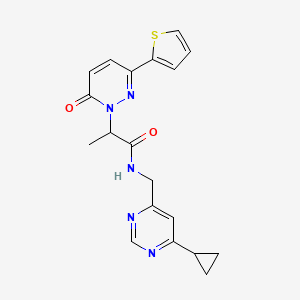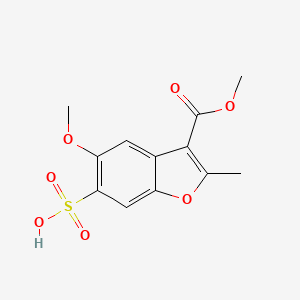
(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities
A study by Başoğlu et al. (2013) reported on the design, synthesis, and antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide. These derivatives, which include structural elements related to the specified chemical compound, were evaluated for their activity against various microorganisms, showing some promising results (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, Karaoglu, 2013).
Anticancer and Antiproliferative Activities
Research by Prasad et al. (2018) focused on the synthesis and structural analysis of novel heterocyclic compounds with potential antiproliferative activity. Their work involved creating derivatives that share core structural features with the compound , examining their crystalline structures and evaluating their potential antiproliferative properties (Prasad, Anandakumar, Raghu, Reddy, Urs, Naveen, 2018).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the corrosion inhibition properties of novel synthesized compounds, including derivatives structurally related to the specified chemical compound. Their study demonstrated the effectiveness of these inhibitors in protecting mild steel in acidic conditions, highlighting the compounds' potential in corrosion protection applications (Singaravelu, Bhadusha, Dharmalingam, 2022).
Antimicrobial Susceptibility
Khumar, Ezhilarasi, and Prabha (2018) synthesized novel pyrazole derivatives and evaluated their antimicrobial susceptibility against bacteria such as Staphylococcus aureus and Escherichia coli. This study, while not directly involving the exact compound, explores the antimicrobial potential of related structures, providing insight into the broader applications of such chemical entities (Khumar, Ezhilarasi, Prabha, 2018).
properties
IUPAC Name |
furan-2-yl-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3/c28-16(15-2-1-11-30-15)24-5-7-25(8-6-24)17-21-18(26-9-12-29-13-10-26)23-19(22-17)27-4-3-20-14-27/h1-4,11,14H,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHZOQXIQXVSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2858599.png)

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)

![(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858604.png)


![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)
![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)



![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)